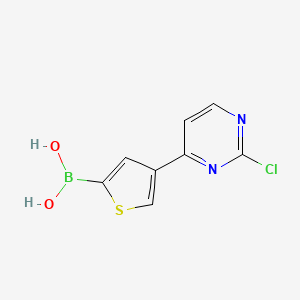
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H6BClN2O2S and a molecular weight of 240.47 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a boronic acid group and a chloropyrimidine moiety. It is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced through nucleophilic substitution reactions involving chloropyrimidine derivatives.
Boronic Acid Functionalization:
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the chloropyrimidine moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, reduced pyrimidine derivatives, and substituted thiophene compounds .
Applications De Recherche Scientifique
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial agents, is ongoing.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of (4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The chloropyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially leading to bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(2-Chloropyrimidin-4-yl)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-(2-Chloropyrimidin-4-yl)benzyl)boronic acid: Contains a benzyl group instead of a thiophene ring.
Uniqueness
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a chloropyrimidine moiety, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles .
Propriétés
Formule moléculaire |
C8H6BClN2O2S |
|---|---|
Poids moléculaire |
240.48 g/mol |
Nom IUPAC |
[4-(2-chloropyrimidin-4-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H6BClN2O2S/c10-8-11-2-1-6(12-8)5-3-7(9(13)14)15-4-5/h1-4,13-14H |
Clé InChI |
XLUQMXJFDOXIHK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CS1)C2=NC(=NC=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094644.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol](/img/structure/B14094648.png)
![8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14094652.png)

![benzyl 2-(8-(4-(dimethylamino)phenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14094675.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B14094678.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094698.png)

![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094700.png)
![3-ethyl-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094705.png)
![8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094714.png)
![4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094717.png)
![[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B14094725.png)
